Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by its tert-butyl ester group, amino functionalities, and a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-But-1-en-3-yl]pyrrolidine-1-carboxylate
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 4-[(tosyloxy)methyl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H25N3O2 |
---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H25N3O2/c1-6-14(5)10-8-15(7-9(10)13)11(16)17-12(2,3)4/h9-10H,6-8,13H2,1-5H3 |
InChI Key |
UYSQIPDQTNSPFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CN(CC1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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